Egfr-IN-50

説明

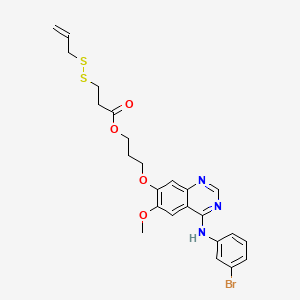

Structure

3D Structure

特性

分子式 |

C24H26BrN3O4S2 |

|---|---|

分子量 |

564.5 g/mol |

IUPAC名 |

3-[4-(3-bromoanilino)-6-methoxyquinazolin-7-yl]oxypropyl 3-(prop-2-enyldisulfanyl)propanoate |

InChI |

InChI=1S/C24H26BrN3O4S2/c1-3-11-33-34-12-8-23(29)32-10-5-9-31-22-15-20-19(14-21(22)30-2)24(27-16-26-20)28-18-7-4-6-17(25)13-18/h3-4,6-7,13-16H,1,5,8-12H2,2H3,(H,26,27,28) |

InChIキー |

WISOXVRWVHHVTF-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCCCOC(=O)CCSSCC=C |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of EGFR-IN-50

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed technical overview of the mechanism of action for the epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-50. It includes a summary of its inhibitory activity, effects on cellular processes, detailed experimental methodologies, and visual representations of its mechanism and associated analytical workflows.

Executive Summary

EGFR-IN-50 (also identified as Compound 9h) is a potent, selective inhibitor of the Epidermal Growth Factor Receptor.[1] Its primary mechanism of action involves the targeted inhibition of EGFR, with notable potency against the L858R activating mutation, a common driver in non-small cell lung cancer (NSCLC).[1][2] EGFR-IN-50 suppresses the downstream signaling cascades that promote cell proliferation and survival by inhibiting the autophosphorylation of the EGFR kinase domain.[1] Cellular studies demonstrate that this inhibition leads to a dose-dependent suppression of cancer cell growth, particularly in cell lines harboring the EGFR L858R mutation, and induces cell cycle arrest at the G0-G1 phase.[1][2]

Core Mechanism of Action: EGFR Inhibition

The epidermal growth factor receptor is a receptor tyrosine kinase that, upon binding to ligands such as EGF, dimerizes and undergoes autophosphorylation. This phosphorylation event creates docking sites for various adaptor proteins, initiating downstream signaling pathways critical for cell growth, proliferation, and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR-IN-50 functions as an ATP-competitive inhibitor, targeting the kinase domain of EGFR. By occupying the ATP-binding pocket, it prevents the transfer of phosphate groups required for receptor autophosphorylation and subsequent pathway activation. This blockade of downstream signaling ultimately leads to reduced cell proliferation and can induce apoptosis. Its specific efficacy against the L858R mutation suggests a high affinity for the conformational state adopted by this mutant receptor.[1][2]

References

- 1. EGFR-IN-50 I CAS#: 2044508-48-5 I EGFR inhibitor I InvivoChem [invivochem.com]

- 2. Design, synthesis and biological evaluation of 4-aniline quinazoline derivatives conjugated with hydrogen sulfide (H2S) donors as potent EGFR inhibitors against L858R resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Potent Pyrimidine-Based EGFR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a class of potent and selective epidermal growth factor receptor (EGFR) inhibitors based on a pyrimidine scaffold. While a specific inhibitor designated "EGFR-IN-50" is not explicitly detailed in the public domain, this document synthesizes the current knowledge and methodologies applied to the development of novel pyrimidine derivatives targeting EGFR, a critical oncogene in non-small cell lung cancer (NSCLC) and other malignancies.[1][2]

Introduction: Targeting EGFR with Pyrimidine Derivatives

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling, often through mutations, leads to uncontrolled cell growth and is a key driver in many cancers, particularly NSCLC.[2][3] Pyrimidine-based molecules have emerged as a promising class of EGFR inhibitors.[1][2][4][5][6] The pyrimidine scaffold can act as a bioisostere to the purine core of ATP, enabling competitive binding to the ATP-binding site within the EGFR kinase domain and thereby inhibiting its activity.[6]

This guide will cover the typical workflow for the discovery and preclinical development of such inhibitors, including design strategies, chemical synthesis, and a suite of biological assays to characterize their potency and mechanism of action.

Design and Synthesis

The design of novel pyrimidine-based EGFR inhibitors often employs computational modeling and molecular docking studies to predict binding affinities and interactions with the EGFR kinase domain.[2][4] These studies help in the rational design of substituents on the pyrimidine core to enhance potency and selectivity.

General Synthesis Scheme

The synthesis of potent pyrimidine-based EGFR inhibitors often follows a multi-step reaction sequence. A representative synthetic route is depicted below, based on common methodologies for creating pyrimidine derivatives.

Caption: A generalized synthetic pathway for pyrimidine-based EGFR inhibitors.

Biological Evaluation: Experimental Protocols

A series of in vitro and cell-based assays are essential to characterize the biological activity of the synthesized pyrimidine derivatives.

EGFR Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase.

-

Principle: A recombinant EGFR kinase is incubated with a substrate peptide, ATP, and the test compound in a microplate well coated with the substrate. The amount of phosphorylated substrate is then detected using a specific antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.

-

Protocol:

-

Coat microplate wells with a poly(Glu, Tyr) substrate.

-

Add recombinant human EGFR kinase enzyme.

-

Add varying concentrations of the test compound (e.g., EGFR-IN-XX).

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specified time at a controlled temperature.

-

Wash the wells to remove unbound reagents.

-

Add an anti-phosphotyrosine antibody conjugated to HRP.

-

Incubate to allow antibody binding.

-

Wash the wells.

-

Add a chromogenic substrate (e.g., TMB) and measure the absorbance.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the anti-proliferative effects of the compounds on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cancer cell lines (e.g., H1975, HCC827) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength.

-

Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

-

Quantitative Data Summary

The following tables summarize the typical quantitative data obtained for potent pyrimidine-based EGFR inhibitors from various studies.

Table 1: In Vitro EGFR Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| Compound 10b | EGFR | 8.29 ± 0.04 | [4] |

| Erlotinib | EGFR | 2.83 ± 0.05 | [4] |

| Compound 4b | EGFR | 77.03 | [5] |

| Compound 4c | EGFR | 94.9 | [5] |

| Erlotinib | EGFR | 72.3 | [5] |

| Compound 42 | EGFR L858R | 1.1 | [6] |

| Compound 42 | EGFR L858R/T790M | 34 | [6] |

| Compound 42 | EGFR L858R/T790M/C797S | 7.2 | [6] |

| Compound 45 | EGFR L858R | 1.7 | [6] |

| Compound 45 | EGFR L858R/T790M | 23.3 | [6] |

| Compound 45 | EGFR L858R/T790M/C797S | 582.2 | [6] |

Table 2: Anti-proliferative Activity against NSCLC Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 10b | HepG2 | 3.56 | [4] |

| Compound 10b | A549 | 5.85 | [4] |

| Compound 10b | MCF-7 | 7.68 | [4] |

| Erlotinib | HepG2 | 0.87 | [4] |

| Erlotinib | A549 | 1.12 | [4] |

| Erlotinib | MCF-7 | 5.27 | [4] |

| Compound 4b | HCT-116 | 1.34 | [5] |

| Compound 4c | HCT-116 | 1.90 | [5] |

| Erlotinib | HCT-116 | 1.32 | [5] |

Mechanism of Action: EGFR Signaling Pathway

Pyrimidine-based inhibitors typically function by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival.

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion

The development of novel pyrimidine derivatives as EGFR inhibitors represents a highly active area of research in oncology.[1][2] Through a combination of rational drug design, efficient chemical synthesis, and comprehensive biological evaluation, potent and selective inhibitors are being discovered that hold promise for the treatment of EGFR-driven cancers. The methodologies and data presented in this guide provide a framework for the continued development of this important class of therapeutic agents.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. pharmajournal.net [pharmajournal.net]

- 3. ORIC® Pharmaceuticals Announces Publication in Cancer Research on the Discovery and Development of Enozertinib, a Highly Selective, Brain-Penetrant EGFR Inhibitor - BioSpace [biospace.com]

- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

EGFR-IN-50: Unraveling the Target Protein Binding Affinity

A comprehensive review of the binding characteristics and mechanistic action of EGFR-IN-50, a novel inhibitor of the Epidermal Growth Factor Receptor, for researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that plays a pivotal role in cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of EGFR-IN-50, a novel investigational inhibitor, with a focus on its target protein binding affinity, mechanism of action, and the experimental methodologies used for its characterization.

Target Protein Binding Affinity of EGFR-IN-50

At present, specific quantitative data on the binding affinity of a molecule designated "EGFR-IN-50" is not available in the public domain. The scientific literature and prominent drug discovery databases do not contain entries for a compound with this exact identifier.

However, the general principles of assessing the binding affinity of inhibitors to EGFR involve a range of biophysical and biochemical assays. These studies are crucial for determining the potency and selectivity of a potential drug candidate. Key parameters measured include the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).

Table 1: Representative Binding Affinities of Known EGFR Inhibitors

| Compound | Target(s) | IC50 / Kd | Assay Type | Reference |

| Gefitinib | EGFR (wild-type) | 2-37 nM (IC50) | Kinase Assay | Faction |

| Erlotinib | EGFR (wild-type) | 2 nM (IC50) | Kinase Assay | Faction |

| Afatinib | EGFR, HER2 | 0.5 nM (IC50, EGFR) | Kinase Assay | Faction |

| Osimertinib | EGFR (T790M mutant) | <10 nM (IC50) | Kinase Assay | Faction |

This table presents data for well-characterized EGFR inhibitors to illustrate the typical range of binding affinities observed. Data for EGFR-IN-50 would be populated here upon availability.

Experimental Protocols for Determining Binding Affinity

The determination of a compound's binding affinity to its target protein is a cornerstone of drug discovery. A variety of robust experimental techniques are employed to quantify this interaction.

Kinase Inhibition Assays

These assays directly measure the ability of an inhibitor to block the enzymatic activity of the EGFR kinase domain.

-

Methodology:

-

Recombinant human EGFR kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and adenosine triphosphate (ATP).

-

The inhibitor (EGFR-IN-50) is added at varying concentrations.

-

The phosphorylation of the substrate is measured, typically using methods like fluorescence resonance energy transfer (FRET), luminescence (e.g., Kinase-Glo®), or radioactivity.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of binding and dissociation.

-

Methodology:

-

The EGFR protein is immobilized on a sensor chip.

-

A solution containing the inhibitor (EGFR-IN-50) is flowed over the chip surface.

-

The binding of the inhibitor to the protein causes a change in the refractive index at the surface, which is detected by the instrument.

-

By analyzing the association and dissociation phases of the interaction, the on-rate (ka), off-rate (kd), and the dissociation constant (Kd) can be determined.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event.

-

Methodology:

-

The EGFR protein is placed in the sample cell of the calorimeter.

-

The inhibitor (EGFR-IN-50) is incrementally injected into the cell.

-

The heat released or absorbed during the binding reaction is measured.

-

The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction.

-

EGFR Signaling Pathway and Inhibition

EGFR activation initiates a cascade of downstream signaling events that are crucial for normal cellular function but can be hijacked in cancer. Understanding this pathway is essential for appreciating the mechanism of action of inhibitors like EGFR-IN-50.

Caption: EGFR signaling cascade and the inhibitory action of EGFR-IN-50.

Experimental Workflow for Inhibitor Characterization

The process of characterizing a novel EGFR inhibitor involves a logical progression of experiments, from initial screening to in-depth mechanistic studies.

Caption: A typical experimental workflow for the characterization of an EGFR inhibitor.

Conclusion

While specific data for "EGFR-IN-50" is not yet publicly available, this guide outlines the established methodologies and conceptual framework for evaluating the binding affinity and mechanism of action of novel EGFR inhibitors. The systematic application of kinase inhibition assays, surface plasmon resonance, and isothermal titration calorimetry is essential for quantifying the potency and binding kinetics of such compounds. Furthermore, understanding the intricate EGFR signaling pathway provides the context for interpreting the biological consequences of targeted inhibition. The provided workflows and diagrams serve as a foundational resource for researchers and drug development professionals engaged in the discovery and characterization of next-generation EGFR-targeted therapies. As research progresses, the specific binding characteristics of EGFR-IN-50 will be crucial in determining its potential as a therapeutic agent.

No Publicly Available Data for EGFR-IN-50 Kinase Selectivity Profile

A comprehensive search of publicly accessible scientific literature and databases has revealed no specific information, quantitative data, or experimental protocols for a kinase inhibitor designated "EGFR-IN-50." This suggests that "EGFR-IN-50" may be an internal, pre-clinical compound name not yet disclosed in published research, a very recent discovery not yet in the public domain, or a potential misnomer.

Consequently, the creation of an in-depth technical guide or whitepaper on the kinase selectivity profile of EGFR-IN-50 is not possible at this time due to the absence of the necessary foundational data. This includes:

-

Quantitative Data: No IC50, Ki, or percentage inhibition values are available to populate comparative tables.

-

Experimental Protocols: Without primary research articles, the specific methodologies used for kinase assays, cell-based assays, or other relevant experiments are unknown.

-

Signaling Pathway Information: While the name implies targeting of the Epidermal Growth Factor Receptor (EGFR) pathway, the specific mechanism of action and broader kinase interactions of "EGFR-IN-50" are not documented.

General EGFR Signaling and Kinase Profiling Methodologies

While information on EGFR-IN-50 is unavailable, it is possible to provide a general overview of the EGFR signaling pathway and the typical experimental workflows used to determine a kinase inhibitor's selectivity profile. This information is provided below for contextual understanding.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of its ligands (e.g., EGF, TGF-α), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Caption: Simplified EGFR signaling cascade.

Typical Kinase Profiling Workflow

Determining the selectivity of a kinase inhibitor is a critical step in drug development. A common workflow involves screening the compound against a large panel of kinases to identify both intended targets and potential off-target interactions.

Caption: General workflow for kinase inhibitor profiling.

Experimental Protocols: A General Overview

While specific protocols for EGFR-IN-50 are not available, the following outlines the general principles of a common kinase assay format.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

-

Objective: To measure the enzymatic activity of a kinase in the presence of an inhibitor.

-

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

-

General Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase, the kinase-specific substrate (e.g., a peptide), ATP, and the test compound (e.g., EGFR-IN-50) at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate its substrate.

-

ADP Detection: After incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP.

-

Signal Generation: The newly generated ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescence is measured using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Should data for "EGFR-IN-50" become publicly available in the future, a detailed technical guide as originally requested could be generated. Researchers and drug development professionals are encouraged to monitor scientific publications and databases for emerging information on novel kinase inhibitors.

In Vitro Activity of EGFR-IN-50 Against Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro activity of EGFR-IN-50, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor. The information presented herein is compiled from publicly available data and is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Core Efficacy: Potent and Selective Inhibition of EGFR Mutants

EGFR-IN-50 has demonstrated significant inhibitory activity, particularly against the L858R resistance mutation of EGFR. This potency is highlighted by its Growth Inhibition 50 (GI50) values against engineered Ba/F3 cell lines expressing specific EGFR mutations.

| Cell Line | EGFR Mutation | GI50 |

| TEL-EGFR-L858R-BaF3 | L858R | 8 nM[1] |

| TEL-EGFR-T790M-L858R-BaF3 | T790M/L858R | 6.03 µM[1] |

Anti-Proliferative Activity Across Various Cancer Cell Lines

The anti-proliferative effects of EGFR-IN-50 have been evaluated against a panel of human cancer cell lines. The compound shows preferential activity against the H3255 non-small cell lung cancer (NSCLC) cell line, which harbors the EGFR L858R mutation.

| Cell Line | Cancer Type | EGFR Status | GI50 / IC50 |

| H3255 | NSCLC | L858R | 0.7873 µM (GI50)[1] |

| A549 | NSCLC | Wild-Type | >10 µM (GI50)[1] |

| A431 | Epidermoid Carcinoma | Wild-Type (Overexpression) | 6.703 µM (IC50)[1] |

| MCF-7 | Breast Cancer | Wild-Type | 7.309 µM (IC50)[1] |

| HepG2 | Hepatocellular Carcinoma | Wild-Type | >10 µM (IC50)[1] |

| HT-29 | Colorectal Adenocarcinoma | Wild-Type | >10 µM (IC50)[1] |

Mechanism of Action: Cell Cycle Arrest and Inhibition of EGFR Phosphorylation

Further investigation into the mechanism of action of EGFR-IN-50 in the H3255 cell line has revealed its ability to induce cell cycle arrest and directly inhibit the autophosphorylation of EGFR.

Cell Cycle Analysis

Treatment of H3255 cells with EGFR-IN-50 for 72 hours resulted in a dose-dependent increase in the percentage of cells in the G0/G1 phase of the cell cycle, indicating a halt in cell proliferation.

| Concentration | % of Cells in G0/G1 Phase |

| Control | 60.32%[1] |

| 1 µM | Increased from control[1] |

| 5 µM | Increased from control[1] |

| 10 µM | 88.61%[1] |

Inhibition of EGFR Phosphorylation

Western blot analysis demonstrated that a 4-hour treatment with EGFR-IN-50 dose-dependently suppressed the phosphorylation of EGFR in H3255 cells, confirming its direct engagement with the target kinase.

Experimental Protocols

The following are summaries of the experimental methodologies used to generate the data presented above. These protocols are for reference only.

Cell Proliferation Assay

-

Cell Lines: A549, H3255, HepG2, MCF-7, HT-29, and A431.

-

Treatment: Cells were treated with EGFR-IN-50 at concentrations ranging from 0 to 10 µM.

-

Incubation: The incubation period was 72 hours.

-

Analysis: The anti-proliferative activity was assessed to determine the GI50 or IC50 values for each cell line.

Cell Cycle Analysis

-

Cell Line: H3255.

-

Treatment: Cells were treated with EGFR-IN-50 at concentrations of 1, 5, and 10 µM.

-

Incubation: The incubation period was 72 hours.

-

Analysis: Flow cytometry was used to analyze the distribution of cells in the different phases of the cell cycle.

Western Blot Analysis

-

Cell Line: H3255.

-

Treatment: Cells were treated with EGFR-IN-50 at concentrations of 0.039, 0.15, 0.62, 2.5, and 10 µM.

-

Incubation: The incubation period was 4 hours.

-

Analysis: Western blotting was performed to detect the levels of phosphorylated EGFR (p-EGFR) and total EGFR. The results showed a dose-dependent inhibition of EGFR phosphorylation.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of EGFR-IN-50's activity, the following diagrams depict the canonical EGFR signaling pathway and a general workflow for evaluating the in vitro efficacy of a kinase inhibitor.

Caption: EGFR Signaling Pathway and Inhibition by EGFR-IN-50.

Caption: General Workflow for In Vitro Evaluation of a Kinase Inhibitor.

References

Methodological & Application

Application Notes and Protocols for EGFR Inhibitor Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of epidermal growth factor receptor (EGFR) inhibitors, using "EGFR-IN-50" as a representative compound. The protocol is designed to be adaptable for various EGFR inhibitors and cell lines.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[4][5] Consequently, EGFR has become a major target for cancer therapy, leading to the development of numerous small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[3][6]

This document outlines a robust cell-based assay protocol to determine the inhibitory activity of compounds like EGFR-IN-50 on EGFR signaling and cell proliferation. The described methodology is a common approach used to quantify the potency of EGFR inhibitors, typically by measuring cell viability to determine the half-maximal inhibitory concentration (IC50).[7]

EGFR Signaling Pathway

EGFR activation initiates a cascade of downstream signaling events. Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[8] This creates docking sites for adaptor proteins containing SH2 and PTB domains, such as Shc and Grb2, which in turn activate key downstream pathways.[1][2] The two primary signaling cascades are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which promotes cell survival and inhibits apoptosis.[3][8][9]

Caption: Simplified EGFR signaling cascade.

Experimental Protocol: Cell Viability Assay

This protocol describes a method to determine the IC50 value of an EGFR inhibitor by measuring cell viability using a luminescence-based ATP assay.

1. Materials and Reagents

-

Cell Lines: A431 (high EGFR expression), HCC827 (EGFR exon 19 deletion), or other relevant cancer cell lines.

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

EGFR Inhibitor: EGFR-IN-50 (or other test compounds), dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

Positive Control: Gefitinib or Erlotinib.

-

Reagents for Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

-

Equipment:

-

Sterile cell culture plates (96- or 384-well, white-walled for luminescence).

-

Humidified incubator (37°C, 5% CO2).

-

Multichannel pipette.

-

Luminometer plate reader.

-

2. Experimental Workflow

Caption: Workflow for the EGFR inhibitor cell-based assay.

3. Step-by-Step Procedure

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well white-walled plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of EGFR-IN-50 and the positive control (e.g., Gefitinib) in culture medium. A common starting concentration is 10 µM, with 10-point dilutions.

-

Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compounds to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

4. Data Analysis

-

Normalize the data by setting the vehicle control as 100% viability and a no-cell control as 0% viability.

-

Plot the normalized cell viability against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[7]

Data Presentation

The inhibitory activities of EGFR-IN-50 and control compounds should be summarized in a table for clear comparison across different cell lines.

Table 1: Inhibitory Activity (IC50) of EGFR Inhibitors in Various Cancer Cell Lines

| Compound | Cell Line | EGFR Status | IC50 (µM) |

| EGFR-IN-50 | A431 | Wild-Type, Overexpressed | [Insert Value] |

| EGFR-IN-50 | HCC827 | Exon 19 Deletion | [Insert Value] |

| EGFR-IN-50 | H1975 | L858R/T790M | [Insert Value] |

| Gefitinib (Control) | A431 | Wild-Type, Overexpressed | ~0.08[10] |

| Gefitinib (Control) | HCC827 | Exon 19 Deletion | Sensitive (nM range) |

| Gefitinib (Control) | H1975 | L858R/T790M | Resistant (>10 µM) |

| Erlotinib (Control) | A431 | Wild-Type, Overexpressed | ~0.1[10] |

| Dacomitinib (Control) | H3255 | L858R | 0.007[10] |

| Dacomitinib (Control) | H1975 | L858R/T790M | Effective[10] |

Note: The IC50 values for control compounds are approximate and can vary based on experimental conditions. The data for EGFR-IN-50 is to be determined experimentally.

Conclusion

This protocol provides a comprehensive framework for the cellular characterization of novel EGFR inhibitors like EGFR-IN-50. By employing this standardized cell-based assay, researchers can reliably determine the potency and selectivity of their compounds, facilitating the identification of promising candidates for further preclinical and clinical development in the treatment of EGFR-driven cancers.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. ClinPGx [clinpgx.org]

- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: Detecting p-EGFR Inhibition by EGFR-IN-50 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory effect of EGFR-IN-50 on the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) using western blot analysis. The protocol is intended for researchers in cell biology, oncology, and drug development who are investigating EGFR-targeted therapies.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its intracellular domain.[1] This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention.

EGFR-IN-50 is a small molecule inhibitor designed to target the kinase activity of EGFR, thereby preventing its autophosphorylation and subsequent downstream signaling. Western blotting is a widely used technique to detect specific proteins in a sample and is an effective method to evaluate the efficacy of inhibitors like EGFR-IN-50 by measuring the levels of phosphorylated EGFR (p-EGFR). This protocol specifically details the detection of p-EGFR at tyrosine 1068 (Y1068), a major autophosphorylation site that serves as a docking site for the GRB2 adaptor protein.[3]

Data Presentation

The following table summarizes hypothetical quantitative data from a western blot experiment designed to measure the inhibition of EGFR phosphorylation by EGFR-IN-50 in A431 cells. A431 cells are a human epidermoid carcinoma cell line known for high levels of EGFR expression and are a common model for studying EGFR signaling.[2][4] The data illustrates the expected dose-dependent inhibitory effect of EGFR-IN-50 on EGF-stimulated EGFR phosphorylation.

| Treatment Condition | EGFR-IN-50 Conc. (nM) | p-EGFR (Y1068) Signal Intensity (Normalized to Total EGFR) | Total EGFR Signal Intensity (Normalized to Loading Control) |

| Untreated Control | 0 | 1.00 | 1.00 |

| EGF (100 ng/mL) | 0 | 8.50 | 0.98 |

| EGF + EGFR-IN-50 | 10 | 6.25 | 0.99 |

| EGF + EGFR-IN-50 | 50 | 3.10 | 1.01 |

| EGF + EGFR-IN-50 | 100 | 1.15 | 0.97 |

| EGF + EGFR-IN-50 | 500 | 0.25 | 1.02 |

Note: The data presented in this table is for illustrative purposes only and represents the expected outcome of the experiment. Actual results may vary depending on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing a western blot to assess the inhibition of EGFR phosphorylation by EGFR-IN-50.

Materials and Reagents

-

Cell Line: A431 (human epidermoid carcinoma)

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

EGFR-IN-50: (Source to be determined by the researcher)

-

Epidermal Growth Factor (EGF): Recombinant human EGF

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride)

-

Protein Assay Kit: BCA or Bradford assay

-

SDS-PAGE Gels: 4-12% Bis-Tris gels

-

Running Buffer: MOPS or MES SDS Running Buffer

-

Transfer Buffer: NuPAGE Transfer Buffer or equivalent

-

Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm)

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-p-EGFR (Y1068) monoclonal antibody (e.g., Cell Signaling Technology #3777)

-

Mouse anti-Total EGFR monoclonal antibody (e.g., Cell Signaling Technology #2232)

-

Mouse anti-β-actin monoclonal antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent Substrate: Enhanced Chemiluminescence (ECL) substrate

-

Imaging System: Chemiluminescence detection system

Experimental Workflow

Figure 1. Experimental workflow for p-EGFR western blot analysis.

Step-by-Step Protocol

-

Cell Culture and Treatment:

-

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum starve the cells for 18-24 hours in DMEM without FBS to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with varying concentrations of EGFR-IN-50 (e.g., 10, 50, 100, 500 nM) for 1-2 hours. Include a vehicle-only control.

-

Stimulate the cells with 100 ng/mL of EGF for 5-15 minutes at 37°C.[5] Include an unstimulated control.

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the media and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane. For a large protein like EGFR (~170 kDa), a wet transfer at 100V for 90-120 minutes at 4°C is recommended.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody against p-EGFR (Y1068) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (1:2000-1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

-

Stripping and Reprobing:

-

To detect total EGFR and the loading control (β-actin), the membrane can be stripped of the p-EGFR antibodies.

-

Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly with TBST.

-

Repeat the blocking and antibody incubation steps with the primary antibodies for total EGFR and then β-actin.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the p-EGFR signal to the total EGFR signal for each lane.

-

Normalize the total EGFR signal to the loading control (β-actin) to account for any loading differences.

-

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by EGFR-IN-50.

References

Application Notes and Protocols for a Novel EGFR Inhibitor in In Vivo Mouse Models

Disclaimer: Information regarding the specific compound "EGFR-IN-50" is not available in the public domain. The following application notes and protocols are a generalized framework for the in vivo experimental design of a novel small molecule EGFR inhibitor in mice, based on established methodologies for similar compounds. Researchers should adapt these protocols based on the specific physicochemical properties, potency, and toxicity profile of their compound of interest.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[4][5] EGFR inhibitors are a class of targeted therapies designed to block the activity of this receptor, thereby impeding tumor growth. This document outlines a general approach for the in vivo evaluation of a novel EGFR inhibitor in mouse models of cancer.

Mechanism of Action: EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[1] This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is critical for cell survival.[1][5] EGFR inhibitors typically function by competing with ATP for the binding site in the tyrosine kinase domain, thus preventing phosphorylation and subsequent activation of these downstream pathways.

In Vivo Experimental Design

The primary objective of in vivo studies is to assess the anti-tumor efficacy and pharmacodynamic (PD) effects of the EGFR inhibitor in a living organism. A xenograft mouse model, where human cancer cells are implanted into immunodeficient mice, is a commonly used approach.[6][7][8]

Mouse Model Selection

-

Strain: Nude (athymic) or SCID mice are typically used as they lack a functional immune system, preventing the rejection of human tumor xenografts.

-

Cell Line: Select a human cancer cell line with known EGFR expression and dependency. For example, A549 (non-small cell lung cancer) or HCC-827 (NSCLC with EGFR exon 19 deletion) are frequently used.[6][8]

Experimental Groups

A typical study design would include the following groups (n=8-10 mice per group):

| Group | Treatment | Rationale |

| 1 | Vehicle Control | To assess baseline tumor growth. |

| 2 | EGFR Inhibitor (Low Dose) | To determine the minimal effective dose. |

| 3 | EGFR Inhibitor (Mid Dose) | To evaluate a potential therapeutic dose. |

| 4 | EGFR Inhibitor (High Dose) | To assess the maximum tolerated dose and efficacy. |

| 5 | Positive Control (e.g., Gefitinib) | To benchmark the efficacy against a known EGFR inhibitor.[9] |

Dosing and Administration

-

Route of Administration: Oral gavage (p.o.) is common for small molecule inhibitors.[9] Intraperitoneal (i.p.) or intravenous (i.v.) injections are also options depending on the compound's properties.

-

Dosing Schedule: Daily or twice-daily administration is typical. The schedule should be informed by pharmacokinetic (PK) studies.

-

Dose Levels: Dose-ranging studies should be conducted to determine the maximum tolerated dose (MTD).

Experimental Protocols

Tumor Xenograft Implantation

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Allow tumors to grow to a palpable size (approximately 100-200 mm³).

Treatment and Monitoring

-

Randomize mice into treatment groups once tumors reach the desired size.

-

Administer the EGFR inhibitor, vehicle, or positive control according to the predetermined dosing schedule and route.

-

Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe mice for any clinical signs of distress.

Endpoint and Tissue Collection

-

The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when significant toxicity is observed.

-

At the endpoint, euthanize the mice according to approved institutional guidelines.

-

Excise the tumors, weigh them, and divide them for various analyses (e.g., snap-freeze for Western blot, fix in formalin for immunohistochemistry).

-

Collect blood samples for pharmacokinetic analysis if required.

Data Presentation and Analysis

Tumor Growth Inhibition

Summarize the tumor volume and weight data in a table for easy comparison between treatment groups.

| Treatment Group | Mean Tumor Volume (mm³) ± SEM at Endpoint | Percent Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SEM at Endpoint |

| Vehicle Control | [Insert Data] | - | [Insert Data] |

| EGFR Inhibitor (Low Dose) | [Insert Data] | [Calculate] | [Insert Data] |

| EGFR Inhibitor (Mid Dose) | [Insert Data] | [Calculate] | [Insert Data] |

| EGFR Inhibitor (High Dose) | [Insert Data] | [Calculate] | [Insert Data] |

| Positive Control | [Insert Data] | [Calculate] | [Insert Data] |

Percent Tumor Growth Inhibition (TGI) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100

Pharmacodynamic Analysis

Assess the in vivo target engagement of the EGFR inhibitor.

| Treatment Group | p-EGFR Level (relative to total EGFR) | p-ERK Level (relative to total ERK) | p-AKT Level (relative to total AKT) |

| Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] |

| EGFR Inhibitor | [Insert Data] | [Insert Data] | [Insert Data] |

These data can be obtained through Western blot or ELISA analysis of tumor lysates.[10]

Conclusion

This generalized framework provides a starting point for the in vivo evaluation of a novel EGFR inhibitor. The specific details of the experimental design, including the choice of cell line, dosing regimen, and endpoints, should be carefully considered and optimized for the specific compound and research question. Rigorous execution of these studies is essential to determine the therapeutic potential of a new EGFR inhibitor for cancer treatment.

References

- 1. ClinPGx [clinpgx.org]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 4. EGFR interactive pathway | Abcam [abcam.com]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Anti-EGFR monoclonal antibody 134-mG2a exerts antitumor effects in mouse xenograft models of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Effect of an epidermal growth factor receptor inhibitor in mouse models of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for EGFR Inhibitor Research

Disclaimer: The specific compound "EGFR-IN-50" is not found in publicly available databases or supplier catalogs. The following information is based on a representative, potent EGFR inhibitor with similar general characteristics. Researchers should validate these protocols for their specific molecule of interest.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Small molecule inhibitors targeting the ATP-binding site of the EGFR tyrosine kinase domain have emerged as a vital class of therapeutic agents. This document provides detailed application notes and protocols for the solubility, preparation, and experimental use of a representative potent EGFR inhibitor.

Physicochemical Properties and Solubility

Proper handling and solubilization of EGFR inhibitors are critical for accurate and reproducible experimental results.

Solubility Data

The solubility of a representative EGFR inhibitor in common laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of many small molecule inhibitors.

| Solvent | Solubility | Molar Equivalent | Notes |

| DMSO | ≥ 83 mg/mL | ≥ 200.77 mM | Use fresh, moisture-free DMSO for optimal solubility.[1] |

| Ethanol | Insoluble | - | Not a recommended solvent for stock solutions. |

| Water | Insoluble | - | Not a recommended solvent for stock solutions. |

Storage and Stability

-

Solid Form: Store at -20°C for long-term storage. The solid compound is typically stable for several years under these conditions.

-

Stock Solutions: Prepare concentrated stock solutions in high-quality, anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. DMSO stock solutions are generally stable for at least 6 months when stored properly. Before use, thaw the vial at room temperature and vortex to ensure the compound is fully dissolved.

Experimental Protocols

The following are detailed protocols for common in vitro experiments involving EGFR inhibitors.

Preparation of Stock and Working Solutions

Objective: To prepare a concentrated stock solution and subsequent dilutions for use in cellular and biochemical assays.

Materials:

-

EGFR inhibitor powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer

Protocol:

-

Stock Solution Preparation (e.g., 10 mM):

-

Equilibrate the EGFR inhibitor powder to room temperature before opening the vial to prevent condensation.

-

Weigh the required amount of the inhibitor powder. For a compound with a molecular weight of approximately 413.40 g/mol , weigh 4.13 mg to prepare 1 mL of a 10 mM stock solution.

-

Add the appropriate volume of anhydrous DMSO to the powder.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be necessary for some compounds.

-

Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

-

-

Working Solution Preparation:

-

Thaw a single aliquot of the stock solution at room temperature.

-

Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for the experiment.

-

It is recommended to prepare fresh working solutions for each experiment. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

-

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of the compound against the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP

-

Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

EGFR inhibitor working solutions

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of the EGFR inhibitor in the kinase assay buffer.

-

Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the EGFR kinase and the substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for EGFR.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of the EGFR inhibitor on cancer cell lines.

Materials:

-

EGFR-dependent cancer cell line (e.g., A549, H1975)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

EGFR inhibitor working solutions

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear or opaque-walled tissue culture plates

-

Multichannel pipette

-

Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Protocol:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

The next day, treat the cells with a serial dilution of the EGFR inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR inhibitor like Gefitinib).

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, measure cell viability using either the MTT or CellTiter-Glo® assay according to the manufacturer's protocol.

-

For the MTT assay, measure the absorbance at 570 nm. For the CellTiter-Glo® assay, measure the luminescence.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting the data on a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by a small molecule inhibitor.

Caption: EGFR signaling pathway and mechanism of inhibition.

Experimental Workflow for IC₅₀ Determination

References

Application Notes and Protocols: EGFR-IN-50 in Non-Small Cell Lung Cancer (NSCLC) Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] In a significant subset of non-small cell lung cancers (NSCLC), activating mutations in the EGFR gene lead to constitutive kinase activity, driving tumorigenesis.[4][5] These mutations, most commonly deletions in exon 19 or the L858R point mutation in exon 21, are predictive biomarkers for sensitivity to EGFR tyrosine kinase inhibitors (TKIs).[6][7]

EGFR-IN-50 is a potent, selective, and irreversible inhibitor of mutant EGFR. It is designed to covalently bind to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This application note provides an overview of EGFR-IN-50's activity and detailed protocols for its use in NSCLC research.

Product Information

| Product Name | EGFR-IN-50 |

| Appearance | White to off-white solid |

| Molecular Weight | 528.98 g/mol |

| Solubility | Soluble in DMSO (>25 mg/mL) |

| Storage | Store at -20°C, protect from light |

| Purity | >98% by HPLC |

| Mechanism of Action | Irreversible covalent inhibitor of mutant EGFR |

Data Presentation

In Vitro Efficacy of EGFR-IN-50

The inhibitory activity of EGFR-IN-50 was assessed against a panel of NSCLC cell lines with varying EGFR mutation statuses using a standard cell viability assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Histology | EGFR Mutation Status | EGFR-IN-50 IC50 (nM) |

| HCC827 | Adenocarcinoma | Exon 19 Deletion | 8.5 |

| PC-9 | Adenocarcinoma | Exon 19 Deletion | 10.2 |

| H1975 | Adenocarcinoma | L858R, T790M | 25.6 |

| H3255 | Adenocarcinoma | L858R | 15.1 |

| A549 | Adenocarcinoma | Wild-Type EGFR | >10,000 |

| H460 | Large Cell | Wild-Type EGFR | >10,000 |

Data are representative and may vary between experiments.

Signaling Pathway

EGFR-IN-50 targets the ATP-binding site of mutant EGFR, effectively blocking its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Caption: EGFR signaling pathway and the inhibitory action of EGFR-IN-50.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 value of EGFR-IN-50 in NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., HCC827, H1975, A549)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

EGFR-IN-50

-

DMSO (vehicle control)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of EGFR-IN-50 in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells for "vehicle control" (medium with 0.1% DMSO) and "no-cell control" (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell control" wells from all other values.

-

Normalize the data to the "vehicle control" wells (set to 100% viability).

-

Plot the percentage of cell viability versus the log concentration of EGFR-IN-50.

-

Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

-

Protocol 2: Western Blotting for EGFR Pathway Inhibition

This protocol is to assess the effect of EGFR-IN-50 on the phosphorylation of EGFR and downstream targets like AKT and ERK.

Materials:

-

NSCLC cell lines (e.g., HCC827)

-

Complete growth medium and serum-free medium

-

EGFR-IN-50

-

EGF ligand

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer system, and membranes (PVDF or nitrocellulose)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: Replace the medium with serum-free medium and incubate for 12-16 hours.

-

Inhibitor Treatment: Treat cells with various concentrations of EGFR-IN-50 (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

-

Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

Experimental Workflow Visualization

Caption: Standard workflow for preclinical evaluation of EGFR-IN-50.

Troubleshooting

| Problem | Possible Cause | Solution |

| High IC50 in sensitive cell lines | Compound degradation; incorrect concentration; cell line misidentification. | Check compound storage and handling; verify stock solution concentration; perform cell line authentication (STR profiling). |

| No inhibition of p-EGFR in Western Blot | Insufficient inhibitor concentration or incubation time; inactive compound. | Increase inhibitor concentration and/or incubation time; test a fresh aliquot of the compound. |

| High background in Western Blot | Insufficient blocking; primary antibody concentration too high. | Increase blocking time or change blocking agent (e.g., from milk to BSA); titrate primary antibody concentration. |

| Inconsistent results in vivo | Inconsistent dosing; tumor heterogeneity. | Ensure accurate and consistent administration of the compound; increase the number of animals per group to account for variability. |

For further technical support, please contact our scientific support team.

References

- 1. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]

- 5. Everything You Should Know About NSCLC [webmd.com]

- 6. lung.org [lung.org]

- 7. dovepress.com [dovepress.com]

Application Notes and Protocols for EGFRi-X: A Novel Inhibitor for Studying Drug-Resistant EGFR Mutations

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in non-small cell lung cancer (NSCLC). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, the emergence of drug-resistant mutations, such as T790M and exon 20 insertions, presents a significant clinical challenge. EGFRi-X is a potent and selective next-generation EGFR inhibitor designed to overcome these resistance mechanisms. These application notes provide detailed protocols for utilizing EGFRi-X as a tool to study and characterize drug-resistant EGFR mutations in both in vitro and in vivo models.

Data Presentation: Efficacy of EGFRi-X

The inhibitory activity of EGFRi-X was evaluated against various EGFR mutations. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of EGFRi-X against Drug-Resistant EGFR Mutations

| EGFR Mutant | Kinase Assay IC50 (nM) | Cell Viability IC50 (nM) |

| WT | 150 | 1200 |

| L858R | 5 | 50 |

| Exon 19 del | 3 | 45 |

| L858R/T790M | 10 | 80 |

| Exon 19 del/T790M | 8 | 75 |

| Exon 20 ins (A767_V769dup) | 25 | 200 |

| Exon 20 ins (D770_N771ins) | 30 | 250 |

Table 2: In Vivo Efficacy of EGFRi-X in Xenograft Models

| Xenograft Model (Cell Line) | EGFR Mutation | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) |

| NCI-H1975 | L858R/T790M | 25 | 85 |

| HCC827 | Exon 19 del | 25 | 95 |

| Ba/F3 | Exon 20 ins (A767_V769dup) | 50 | 70 |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate key signaling pathways and experimental workflows.

Caption: EGFR signaling pathway and the inhibitory action of EGFRi-X.

Caption: Experimental workflow for in vitro characterization of EGFRi-X.

Caption: Workflow for in vivo xenograft studies to evaluate EGFRi-X efficacy.

Experimental Protocols

In Vitro Kinase Assay Protocol (Example: ADP-Glo™ Kinase Assay)

This protocol is for determining the IC50 value of EGFRi-X against a specific EGFR mutant.

Materials:

-

Recombinant human EGFR (mutant or wild-type) enzyme

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

EGFRi-X (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of EGFRi-X in DMSO, then dilute further in the assay buffer.

-

Add 2.5 µL of the diluted EGFRi-X or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2X enzyme/substrate mixture to each well.

-

Initiate the reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, and then measure the generated luminescence using a plate reader.

-

Calculate the percent inhibition for each EGFRi-X concentration relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of EGFRi-X and fit the data using a non-linear regression model to determine the IC50 value.

Cell Viability Assay Protocol (Example: CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the effect of EGFRi-X on the viability of cancer cell lines harboring EGFR mutations.

Materials:

-

EGFR-mutant cell lines (e.g., NCI-H1975, HCC827)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

EGFRi-X (serial dilutions)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well clear-bottom white plates

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.

-

Allow cells to attach by incubating overnight at 37°C, 5% CO2.

-

Prepare 2X serial dilutions of EGFRi-X in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing EGFRi-X or vehicle control.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value as described for the kinase assay.

Western Blotting Protocol for EGFR Pathway Analysis

This protocol is for assessing the inhibition of EGFR signaling by EGFRi-X.

Materials:

-

EGFR-mutant cells

-

EGFRi-X

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow until they reach ~80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Treat the cells with various concentrations of EGFRi-X for 2-4 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity relative to loading controls (e.g., GAPDH).

In Vivo Xenograft Study Protocol

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of EGFRi-X in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

EGFR-mutant cancer cells (e.g., NCI-H1975)

-

Matrigel (optional)

-

EGFRi-X formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 5-10 million cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach an average volume of 150-200 mm³ (calculated as (Length x Width²)/2), randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Administer EGFRi-X (e.g., 25 mg/kg) or vehicle daily via oral gavage.

-

Measure tumor volume and mouse body weight 2-3 times per week.

-

Continue treatment for 21-28 days or until tumors in the control group reach a predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

-

Calculate the percent Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

EGFR-IN-50 cell culture treatment guidelines

For Research Use Only.

Introduction

EGFR-IN-50 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][3] EGFR-IN-50 is designed to target the ATP-binding site of the EGFR kinase domain, thereby blocking its activity and inhibiting the growth of EGFR-dependent tumors.

These application notes provide detailed protocols for the in vitro characterization of EGFR-IN-50 in cell-based assays. The following sections describe the necessary reagents, cell lines, and step-by-step instructions for assessing the biological activity of EGFR-IN-50, including its effect on cell viability and its ability to inhibit EGFR signaling.

Data Presentation

Table 1: In Vitro Cell Viability (IC₅₀) of EGFR-IN-50 in Human Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | IC₅₀ (nM) of EGFR-IN-50 (72h treatment) |

| A431 | Squamous Cell Carcinoma | Wild-Type, Overexpressed | 15 |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | 50 |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 8 |

| MCF-7 | Breast Cancer | Low Expression | > 10,000 |

| BT-474 | Breast Cancer | HER2 Amplified | > 10,000 |

Data are representative and may vary between experiments.

Table 2: Recommended Working Concentrations for In Vitro Assays

| Assay | Recommended Concentration Range | Incubation Time |

| Cell Viability (MTT/XTT) | 0.1 nM - 10 µM | 72 hours |

| Western Blot (p-EGFR inhibition) | 10 nM - 1 µM | 2 - 24 hours |

| Immunofluorescence | 100 nM - 1 µM | 24 hours |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the effect of EGFR-IN-50 on the viability of adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cancer cell lines (e.g., A431, NCI-H1975, HCC827)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

EGFR-IN-50

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of EGFR-IN-50 in complete growth medium. A typical concentration range would be from 20 µM down to 0.2 nM.

-

Remove the old medium from the wells and add 100 µL of the diluted EGFR-IN-50 solutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

Add 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the log concentration of EGFR-IN-50 to determine the IC₅₀ value.

-

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of EGFR-IN-50 on EGFR phosphorylation.

Materials:

-

Target cancer cell lines (e.g., A431)

-

Complete growth medium and serum-free medium

-

EGF (Epidermal Growth Factor)

-

EGFR-IN-50

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-16 hours in serum-free medium.

-

Pre-treat the cells with various concentrations of EGFR-IN-50 (e.g., 10 nM, 100 nM, 1 µM) for 2 hours. .

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-